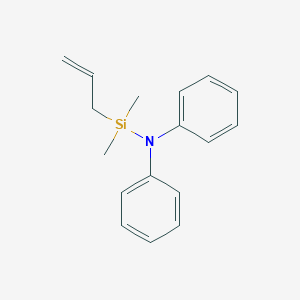![molecular formula C25H24ClN3O2 B237539 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide, commonly known as Trazodone, is a synthetic antidepressant drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). It was first synthesized in the 1960s and was approved by the FDA in 1981 for the treatment of major depressive disorder. Since then, it has been widely used as a treatment for depression, anxiety disorders, and insomnia.
作用机制
Trazodone works by blocking the reuptake of serotonin and inhibiting the activity of serotonin receptors. It also blocks the activity of alpha-adrenergic receptors and histamine receptors. These actions increase the levels of serotonin and other neurotransmitters in the brain, which can help to alleviate symptoms of depression, anxiety, and insomnia.
Biochemical and Physiological Effects:
Trazodone has been shown to have a number of biochemical and physiological effects. It can increase the levels of serotonin and other neurotransmitters in the brain, which can help to regulate mood and improve sleep. It can also decrease the activity of the sympathetic nervous system, which can reduce anxiety and improve cardiovascular function.
实验室实验的优点和局限性
Trazodone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It is also widely available and affordable. However, there are also some limitations to its use in lab experiments. It can have variable effects depending on the dose and duration of treatment, and it may not be effective in all animal models of depression and anxiety.
未来方向
There are several future directions for research on Trazodone. One area of interest is the development of new N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide that have improved efficacy and fewer side effects. Another area of interest is the investigation of the potential use of Trazodone in the treatment of other conditions, such as neuropathic pain and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of Trazodone use, particularly in older adults who may be more susceptible to adverse effects.
合成方法
The synthesis of Trazodone involves several steps, including the condensation of 4-chlorobenzoic acid with piperazine, followed by the reaction of the resulting intermediate with 4-nitrophenylhydrazine to form 4-(4-chlorobenzoyl)piperazin-1-yl)-4-nitrophenylamine. This intermediate is then reduced to the corresponding amine with sodium dithionite, which is further reacted with 2-phenylacetyl chloride to produce Trazodone.
科学研究应用
Trazodone has been extensively studied for its efficacy in treating depression, anxiety disorders, and insomnia. It has also been investigated for its potential use in the treatment of other conditions, such as schizophrenia, bipolar disorder, and neuropathic pain. Research has shown that Trazodone acts on multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
属性
分子式 |
C25H24ClN3O2 |
|---|---|
分子量 |
433.9 g/mol |
IUPAC 名称 |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H24ClN3O2/c26-21-8-6-20(7-9-21)25(31)29-16-14-28(15-17-29)23-12-10-22(11-13-23)27-24(30)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,27,30) |
InChI 键 |
FDDCDCOWUGCTRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)


![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)